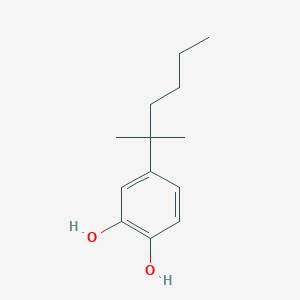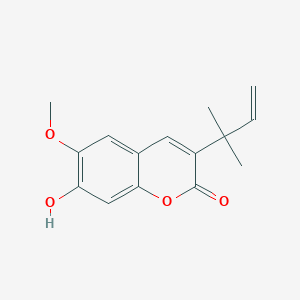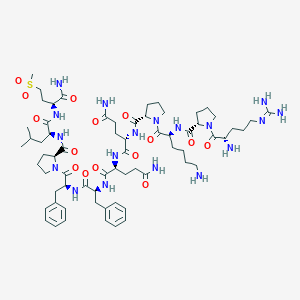![molecular formula C7H10O2 B011054 Metil biciclo[1.1.1]pentano-1-carboxilato CAS No. 106813-54-1](/img/structure/B11054.png)
Metil biciclo[1.1.1]pentano-1-carboxilato
Descripción general
Descripción
El β-D-Tiogalactopiranósido de isopropilo es un compuesto sintético ampliamente utilizado en biología molecular. Es un análogo no metabolizable de la galactosa que induce la expresión de genes bajo el control del operón lac al inactivar el represor lac . Este compuesto es particularmente valioso en la investigación que involucra la expresión genética y la producción de proteínas.
Aplicaciones Científicas De Investigación
El β-D-Tiogalactopiranósido de isopropilo tiene una amplia gama de aplicaciones en la investigación científica:
Biología molecular: Se utiliza para inducir la expresión de proteínas recombinantes en sistemas bacterianos.
Estudios de expresión genética: Facilita el estudio de la regulación y expresión génica al inactivar el represor lac.
Purificación de proteínas: Ayuda en la purificación de proteínas al inducir su sobreexpresión en células huésped.
Biotecnología: Se utiliza en diversas aplicaciones biotecnológicas, incluida la producción de enzimas y otras proteínas biológicamente activas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación del β-D-Tiogalactopiranósido de isopropilo implica varios pasos:
Reacción de anhídrido acético con D-galactosa: Esta reacción se lleva a cabo en presencia de acetato de potasio y mercaptano de isopropilo a temperaturas entre 75 y 85 °C durante 24 a 48 horas.
Destilación y extracción: Después de la reacción, la mezcla se enfría y se agregan diclorometano y agua. La mezcla se agita, se deja reposar y luego se enfría a temperatura ambiente.
Métodos de producción industrial
La producción industrial del β-D-Tiogalactopiranósido de isopropilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar una calidad y un rendimiento consistentes .
Análisis De Reacciones Químicas
El β-D-Tiogalactopiranósido de isopropilo experimenta varios tipos de reacciones químicas:
Reacciones de sustitución: Puede participar en reacciones de sustitución donde el grupo isopropilo es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Reactivos: Los reactivos comunes incluyen anhídrido acético, acetato de potasio y mercaptano de isopropilo.
Condiciones: Las reacciones se llevan a cabo típicamente a temperaturas elevadas (75 a 85 °C) y requieren un control preciso del pH.
Productos principales
El producto principal de estas reacciones es el propio β-D-Tiogalactopiranósido de isopropilo, que se utiliza como inductor en experimentos de biología molecular .
Mecanismo De Acción
El β-D-Tiogalactopiranósido de isopropilo ejerce sus efectos uniéndose a la proteína represora lac, provocando un cambio conformacional que inactiva el represor . Esto permite la transcripción de genes bajo el control del operón lac, lo que lleva a la producción de β-galactosidasa y otras proteínas . El átomo de azufre en el compuesto crea un enlace no hidrolizable, lo que garantiza que su concentración permanezca constante durante los experimentos .
Comparación Con Compuestos Similares
El β-D-Tiogalactopiranósido de isopropilo es único en su capacidad para inducir la expresión génica sin ser metabolizado por la célula . Compuestos similares incluyen:
El β-D-Tiogalactopiranósido de isopropilo destaca por su estabilidad y eficacia en el mantenimiento de niveles de inducción consistentes en experimentos de biología molecular .
Propiedades
IUPAC Name |
methyl bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-6(8)7-2-5(3-7)4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFOFQQASSASLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B10987.png)

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)




